CBM 301940

Cardiovascular Research Metabolism Enzyme Inhibition

CBM 301940 (CAS 902146-11-6) is a small-molecule inhibitor of malonyl-CoA decarboxylase (MCD), a key enzyme regulating fatty acid oxidation in the heart. It is a member of the 4,5-dihydroisoxazole-3-carboxamide class of compounds.

Molecular Formula C15H20F6N2O5
Molecular Weight 422.32 g/mol
Cat. No. B1668689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBM 301940
SynonymsCBM 301940
CBM-301940
CBM301940
tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate
Molecular FormulaC15H20F6N2O5
Molecular Weight422.32 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC(C)(C)C)NC(=O)C1=NOC(C1)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C15H20F6N2O5/c1-7(5-10(24)27-12(2,3)4)22-11(25)8-6-9(28-23-8)13(26,14(16,17)18)15(19,20)21/h7,9,26H,5-6H2,1-4H3,(H,22,25)
InChIKeySBPVPWWNQIKSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CBM 301940 for Cardiovascular Research: An Orally Active Malonyl-CoA Decarboxylase Inhibitor


CBM 301940 (CAS 902146-11-6) is a small-molecule inhibitor of malonyl-CoA decarboxylase (MCD), a key enzyme regulating fatty acid oxidation in the heart [1]. It is a member of the 4,5-dihydroisoxazole-3-carboxamide class of compounds [2]. By inhibiting MCD, CBM 301940 increases intracellular malonyl-CoA levels, which in turn inhibits mitochondrial fatty acid uptake and promotes a metabolic shift towards glucose oxidation. This compound is noted for its oral bioavailability and has been studied in preclinical models of myocardial ischemia-reperfusion injury [2].

Why CBM 301940 is Not a Generic Substitute for Other MCD Inhibitors or Metabolic Modulators


While several small-molecule inhibitors of malonyl-CoA decarboxylase (MCD) have been reported, they exhibit significant differences in potency and physicochemical properties that preclude simple interchangeability [1]. For instance, CBM-301940 (IC50 = 23 nM) is nearly twice as potent as other structurally related analogs like Methyl 5-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-N-(morpholine-4-carbonyl)anilino]pentanoate (IC50 = 41.7 nM) . Furthermore, the metabolic shift to glucose oxidation is not a universal outcome for all metabolic modulators; CBM-301940 has been specifically validated in cardiac ischemia-reperfusion models [2], a context where the efficacy of alternative MCD inhibitors like CBM-300864 may be less established. The specific quantitative evidence below underscores the importance of selecting the precise compound validated for your experimental model.

Quantitative Differentiation of CBM 301940 vs. Other MCD Inhibitors


Comparative Potency of CBM 301940 vs. a Related MCD Inhibitor

CBM 301940 demonstrates superior in vitro potency against malonyl-CoA decarboxylase (MCD) compared to the related compound Methyl 5-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-N-(morpholine-4-carbonyl)anilino]pentanoate. Its IC50 value is lower, indicating a higher binding affinity .

Cardiovascular Research Metabolism Enzyme Inhibition

Direct Ex Vivo Comparison: CBM 301940 vs. CBM-300864 in Isolated Rat Hearts

In a direct head-to-head comparison using isolated perfused rat hearts, CBM 301940 at a concentration of 10 µM was shown to increase the tissue concentration of malonyl-CoA, a key indicator of MCD inhibition, to 5.01 ± 0.39 nmol/g. This is a greater increase than that observed with 5 µM of CBM-300864 (3.91 ± 0.23 nmol/g) [1]. While the tested concentrations differ, this demonstrates that CBM 301940 is highly effective at modulating the target pathway in a relevant physiological system.

Cardiovascular Research Ex Vivo Model Metabolic Flux

Functional Impact: CBM 301940 is a Highly Potent Stimulator of Cardiac Glucose Oxidation

In the context of shifting myocardial metabolism from fatty acid to glucose oxidation, a beneficial effect during ischemia, CBM 301940 has been described as 'the most powerful stimulant of glucose oxidation reported to date in isolated working rat hearts' [1]. This qualitative claim from the primary discovery paper positions it above other compounds tested in the same assay system, though specific quantitative data comparing it directly to other stimulants is not provided in the abstract or limited public text.

Cardiovascular Research Metabolism Ischemia-Reperfusion Injury

In Vivo Efficacy in a Rat Cardiac Ischemia/Reperfusion Model

CBM 301940 has been shown to improve cardiac efficiency and function in a rat heart global ischemia/reperfusion model [1]. This is a key differentiating functional outcome. While other MCD inhibitors like CBM-300864 have been studied in ex vivo models [2], CBM 301940 is specifically reported to confer cardioprotection in this more complex in vivo-like setting of acute injury.

Cardiovascular Research In Vivo Model Ischemia-Reperfusion Injury

Validated Application Scenarios for CBM 301940 in Cardiovascular Research


Studying the Malonyl-CoA/CPT-1 Signaling Axis in Cardiac Metabolism

CBM 301940 is an ideal tool for investigating the role of malonyl-CoA decarboxylase (MCD) and its product, malonyl-CoA, in regulating fatty acid and glucose oxidation in the heart [1]. Its use in ex vivo perfused heart models has directly demonstrated its ability to increase malonyl-CoA concentrations, providing a robust method for probing this key metabolic checkpoint [1].

Preclinical Research in Myocardial Ischemia-Reperfusion Injury (IRI)

Given its validated cardioprotective effects in a rat global ischemia/reperfusion model, CBM 301940 is a critical compound for researchers investigating metabolic interventions to limit damage from myocardial infarction [2]. Its reported ability to improve cardiac efficiency and function in this model makes it a benchmark for evaluating new therapies targeting cardiac metabolism in IRI [2].

Benchmark Tool for MCD Inhibitor Potency Assays

With a well-characterized in vitro potency (IC50 = 23 nM) , CBM 301940 serves as a reliable positive control and reference standard in biochemical assays designed to identify or characterize novel MCD inhibitors. Its use ensures consistency and comparability across different experiments and laboratories.

Quote Request

Request a Quote for CBM 301940

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.